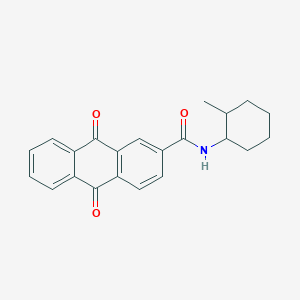
N-(2-methylcyclohexyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methylcyclohexyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide, also known as CDDO-Me, is a synthetic triterpenoid compound that has been studied for its potential therapeutic applications in various diseases. This compound has been shown to possess anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for drug development.
作用機序
The mechanism of action of N-(2-methylcyclohexyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide involves the activation of the Nrf2 pathway, which is a key regulator of cellular defense against oxidative stress and inflammation. N-(2-methylcyclohexyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide activates Nrf2 by modifying the Keap1 protein, which normally inhibits Nrf2 activity. Once activated, Nrf2 induces the expression of various antioxidant and anti-inflammatory genes, leading to cellular protection.
Biochemical and Physiological Effects:
N-(2-methylcyclohexyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide has been shown to have various biochemical and physiological effects, including the induction of antioxidant and anti-inflammatory genes, the inhibition of tumor-promoting pathways, and the modulation of cellular signaling pathways. These effects are mediated by the activation of the Nrf2 pathway, which leads to cellular protection against oxidative stress and inflammation.
実験室実験の利点と制限
N-(2-methylcyclohexyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide has several advantages for lab experiments, including its potent antioxidant and anti-inflammatory properties, its ability to induce apoptosis in cancer cells, and its potential for drug development. However, N-(2-methylcyclohexyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide also has limitations, including its complex synthesis method, its potential toxicity at high doses, and its limited bioavailability in vivo.
将来の方向性
There are several future directions for the research on N-(2-methylcyclohexyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide, including the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the investigation of its potential therapeutic applications in various diseases. Additionally, the combination of N-(2-methylcyclohexyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide with other drugs or therapies may enhance its efficacy and reduce its toxicity, making it a more promising candidate for drug development.
合成法
N-(2-methylcyclohexyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide can be synthesized through a multi-step process starting from 2,3-dimethylcyclohex-2-en-1-one. The synthesis involves several chemical reactions, including oxidation, reduction, and coupling reactions, to produce the final product. The process is complex and requires expertise in organic chemistry.
科学的研究の応用
N-(2-methylcyclohexyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, N-(2-methylcyclohexyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and suppressing tumor-promoting pathways. In inflammation, N-(2-methylcyclohexyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of inflammatory cells. In neurodegenerative disorders, N-(2-methylcyclohexyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide has been shown to protect against oxidative stress and inflammation, which are implicated in the pathogenesis of these diseases.
特性
製品名 |
N-(2-methylcyclohexyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide |
|---|---|
分子式 |
C22H21NO3 |
分子量 |
347.4 g/mol |
IUPAC名 |
N-(2-methylcyclohexyl)-9,10-dioxoanthracene-2-carboxamide |
InChI |
InChI=1S/C22H21NO3/c1-13-6-2-5-9-19(13)23-22(26)14-10-11-17-18(12-14)21(25)16-8-4-3-7-15(16)20(17)24/h3-4,7-8,10-13,19H,2,5-6,9H2,1H3,(H,23,26) |
InChIキー |
OIGBFUYSVIRKGB-UHFFFAOYSA-N |
SMILES |
CC1CCCCC1NC(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
正規SMILES |
CC1CCCCC1NC(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-[(6-Methyl-1,3-benzodioxol-5-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B270543.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(3-fluoro-2-methylphenyl)prolinamide](/img/structure/B270544.png)
![4-[4-(1,3-Benzodioxol-5-yloxy)anilino]-4-oxobutanoic acid](/img/structure/B270545.png)
![1-[(4-chlorophenyl)sulfonyl]-N-{3-[(cyclopropylamino)sulfonyl]phenyl}-2-pyrrolidinecarboxamide](/img/structure/B270548.png)

![2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]anthra-9,10-quinone](/img/structure/B270554.png)
![Ethyl 5-{[4-(dimethylamino)benzoyl]amino}-1-benzothiophene-2-carboxylate](/img/structure/B270555.png)

![2-hydroxy-N-(4-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B270559.png)


![N-[2-(2-sulfanyl-1H-benzimidazol-1-yl)ethyl]-1-adamantanecarboxamide](/img/structure/B270563.png)
![2-amino-6-benzyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B270565.png)
![methyl 6-[(3,4-dimethoxybenzoyl)amino]-3,4-dihydro-1(2H)-quinolinecarboxylate](/img/structure/B270567.png)